molecular formula C24H22Cl2NP B14006062 Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride CAS No. 34377-84-9

Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride

Cat. No.: B14006062
CAS No.: 34377-84-9
M. Wt: 426.3 g/mol
InChI Key: RNZHPMCFKOLRSZ-UHFFFAOYSA-M
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Description

Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride (CAS 73870-25-4) is a quaternary phosphonium salt characterized by its hybrid aromatic-heterocyclic structure. Its molecular formula is C₂₄H₂₁ClNP, with a molecular weight of 389.86 g/mol . The compound combines a triphenylphosphonium core with a 4-pyridylmethyl substituent, conferring both lipophilic and polar properties. This structural duality enhances its utility in organic synthesis, particularly as a phase-transfer catalyst or ionic liquid precursor.

Properties

CAS No.

34377-84-9

Molecular Formula

C24H22Cl2NP

Molecular Weight

426.3 g/mol

IUPAC Name

triphenyl(pyridin-4-ylmethyl)phosphanium;chloride;hydrochloride

InChI

InChI=1S/C24H21NP.2ClH/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;;/h1-19H,20H2;2*1H/q+1;;/p-1

InChI Key

RNZHPMCFKOLRSZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl.[Cl-]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound typically involves the quaternization of triphenylphosphine with a 4-pyridylmethyl halide, most commonly chloride. The reaction proceeds via nucleophilic substitution where the lone pair on the phosphorus atom attacks the electrophilic carbon of the 4-pyridylmethyl chloride, forming the phosphonium salt.

Laboratory-Scale Preparation (Wittig Reaction Context)

A practical laboratory procedure for preparing triphenyl(4-pyridylmethyl)phosphonium chloride involves:

  • Reacting triphenylphosphine with 4-pyridylmethyl chloride under reflux conditions.
  • After completion, the product is isolated by crystallization and vacuum filtration.
  • The product’s identity and purity are confirmed by melting point determination, with reported melting points above 215°C indicating successful synthesis and high purity.
  • The yield reported in a student-researched experiment was approximately 14.3%, with the product appearing as a pale brown-orange solid.

This procedure is often a preliminary step in Wittig reactions where the phosphonium salt is subsequently converted into ylides for olefination.

Industrial-Scale Preparation Method (Patent-Based Process)

A more detailed and scalable preparation method is described in a Chinese patent (CN103275123A), which, while focusing on triphenylmethylphosphonium chloride, provides insights applicable to analogous phosphonium salts such as this compound. Key features include:

  • Reactants : Triphenylphosphine and 4-pyridylmethyl chloride (or methyl chloride in the patent for related compounds).
  • Solvent : Methanol is employed as a solvent due to its low boiling point and recyclability.
  • Molar Ratios : The molar ratio of triphenylphosphine to the alkyl chloride is controlled between 1:1 and 1:2.
  • Reaction Conditions :
    • The reaction mixture is heated in a pressure reactor with a jacket for temperature control.
    • Initial dissolution of triphenylphosphine in methanol at 50–60°C.
    • Methyl chloride (or 4-pyridylmethyl chloride) is fed dropwise under controlled pressure (9–10 kg/cm²).
    • The temperature is raised to 100–120°C and maintained for 5–8 hours to complete the reaction.
  • Post-Reaction Processing :
    • Cooling to 50–60°C and depressurization.
    • Refluxing the mixture for 1–3 hours to purify the product.
    • Centrifugation to separate the solid phosphonium salt from the mother liquor.
    • Drying the solid product at 100–105°C for 8–24 hours.
    • Recrystallization from methanol if purity is below 99%.
  • Yield and Purity :
    • Yields above 94% are achievable.
    • Purity can be enhanced to ≥99% after recrystallization.
  • Environmental and Cost Advantages :
    • Methanol solvent is recyclable.
    • Controlled reaction parameters optimize reactant utilization and minimize impurities.

Mechanistic and Spectroscopic Considerations

  • The quaternization involves a nucleophilic attack by the phosphorus atom on the benzylic carbon of the 4-pyridylmethyl chloride.
  • FTIR/ATR spectroscopy can be used to monitor the formation of the phosphonium salt and predict subsequent catalytic activity in polymerization applications.
  • Equilibria between the phosphonium cation and chloride anion influence reaction efficiency and product properties.

Comparative Data Table of Preparation Parameters

Parameter Laboratory-Scale Method Industrial-Scale Method
Reactants Triphenylphosphine + 4-pyridylmethyl chloride Triphenylphosphine + 4-pyridylmethyl chloride (or methyl chloride analog)
Solvent Not explicitly stated (likely none or minimal) Methanol (5:1 to 10:1 molar ratio to triphenylphosphine)
Temperature Reflux conditions (approx. 100°C) 50–60°C dissolution; 100–120°C reaction
Pressure Atmospheric 9–10 kg/cm² (pressurized reactor)
Reaction Time Not specified (until completion) 5–8 hours
Post-reaction purification Crystallization, vacuum filtration Reflux, centrifugation, drying, recrystallization
Yield ~14.3% >94%
Purity Estimated by melting point (>215°C) ≥99% after recrystallization
Product Appearance Pale brown-orange solid White crystalline solid
Environmental Considerations Not discussed Solvent recycling and cost-saving

Research Findings and Analysis

  • The industrial method’s control over molar ratios, temperature, and pressure significantly enhances yield and purity compared to simple laboratory procedures.
  • The use of methanol as a solvent facilitates better dissolution and reaction kinetics, as well as environmental benefits through solvent recovery.
  • The phosphonium salt’s properties, such as melting point and color, serve as indicators of purity and successful synthesis.
  • The compound’s role as a cocatalyst in polymerization reactions has been confirmed, with its preparation method impacting catalytic efficiency.
  • Optimization of reaction parameters, including pressure and temperature, is critical for scaling up production without compromising quality.

Scientific Research Applications

Comparison with Similar Compounds

Key Properties :

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures : Use protective gloves/eye gear and avoid dust inhalation .
  • Storage : Stable under inert atmosphere at room temperature .

Comparison with Structurally Similar Compounds

4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)

Structural and Functional Differences :

  • Molecular Formula: C₁₈H₂₁NO·HCl (MW: 303.83 g/mol) .
  • Unlike the phosphonium core in the main compound, this is a piperidine derivative with a diphenylmethoxy group. The absence of a charged phosphonium center reduces its polarity, making it more suitable as a pharmaceutical intermediate (e.g., in dopamine receptor modulators).
Parameter Triphenyl(4-pyridylmethyl)phosphonium Chloride 4-(Diphenylmethoxy)piperidine HCl
Molecular Weight 389.86 g/mol 303.83 g/mol
Core Functional Group Phosphonium Piperidine
Charge Cationic (quaternary phosphonium) Neutral (protonated amine)
Typical Applications Catalysis, ionic liquids Pharmaceutical intermediates

Triphenylmethyl Chloride (Trt-Cl, CAS 76-83-5)

Structural and Functional Differences :

  • Molecular Formula : C₁₉H₁₅Cl (MW: 278.78 g/mol) .
  • A benzyl chloride derivative with three phenyl groups. Its reactivity stems from the labile chlorine atom, unlike the stable chloride counterion in the phosphonium salt.
Parameter Triphenyl(4-pyridylmethyl)phosphonium Chloride Triphenylmethyl Chloride
Reactivity Stable chloride counterion Labile Cl for alkylation
Applications Catalysis, materials science Protecting group in synthesis
Hazards Respiratory/skin irritation Corrosive, releases HCl

Key Contrast: The phosphonium salt’s charged structure enables solubility in polar solvents, whereas Trt-Cl is highly reactive in non-polar media .

2-(3,4-Dihydroxyphenyl)ethylamine Hydrochloride (Dopamine HCl, CAS 62-31-7)

Structural and Functional Differences :

  • Molecular Formula: C₈H₁₁NO₂·HCl (MW: 189.64 g/mol) .
  • A catecholamine hydrochloride with a primary amine group, structurally distinct from the phosphonium or piperidine derivatives.
Parameter Triphenyl(4-pyridylmethyl)phosphonium Chloride Dopamine HCl
Biological Role Synthetic reagent Neurotransmitter
Polarity High (charged phosphonium) Moderate (polar amine)
Hazards Irritant Cardiovascular effects

Functional Insight : Dopamine HCl’s biological activity contrasts sharply with the synthetic applications of the phosphonium salt, underscoring the impact of structural motifs on functionality .

Q & A

Q. What synthetic methodologies are recommended for preparing Triphenyl(4-pyridylmethyl)phosphonium chloride hydrochloride?

The compound is typically synthesized via quaternization of triphenylphosphine with 4-(chloromethyl)pyridine hydrochloride under anhydrous conditions. Key steps include:

  • Using inert atmosphere (N₂/Ar) to prevent moisture interference.
  • Solvent selection (e.g., dichloromethane or acetonitrile) to enhance reaction efficiency.
  • Monitoring reaction completion via ³¹P NMR, where the shift from δ ~-5 ppm (triphenylphosphine) to δ ~25 ppm (phosphonium salt) confirms successful formation .
  • Isolation via precipitation or recrystallization to achieve high purity.

Q. What analytical techniques are critical for structural characterization?

A multi-spectral approach is essential:

  • ¹H/¹³C NMR : Verify pyridylmethyl and aromatic proton environments.
  • ³¹P NMR : Confirm phosphonium formation (sharp singlet at ~25 ppm).
  • ESI-MS : Identify the molecular ion peak ([M-Cl]⁺) and isotopic pattern.
  • Elemental Analysis : Validate stoichiometry (C, H, N, Cl, P). Discrepancies in elemental ratios may indicate hydrate formation or residual solvents, requiring further drying or column purification .

Q. What storage conditions ensure compound stability?

Stability data for analogous phosphonium salts suggest:

FactorRecommendation/DataSource
TemperatureStore at 2–8°C in airtight containers
Light ExposureProtect from UV light
Incompatible MaterialsAvoid strong oxidizers (e.g., KMnO₄, HNO₃)
Decomposition ProductsCO, HCl, phosphorus oxides under pyrolysis

Regularly monitor for color changes or hygroscopic clumping, which indicate degradation.

Advanced Research Questions

Q. How can researchers optimize catalytic efficiency in asymmetric synthesis using this phosphonium salt?

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

  • Purity Variability : Impurities (e.g., unreacted pyridylmethyl chloride) can skew bioassay results. Validate purity via HPLC (>98%).
  • Assay Conditions : Differences in cell lines, buffer pH, or incubation times. Standardize protocols using certified reference materials (if available) .
  • Mechanistic Interference : The compound’s cationic nature may non-specifically bind to proteins. Include control experiments with structurally analogous phosphonium salts.

Q. What strategies mitigate hazardous decomposition during high-temperature reactions?

Based on decomposition pathways of related compounds:

  • Use scrubbers to neutralize HCl gas (e.g., NaOH traps).
  • Monitor reaction headspace via FTIR for CO/CO₂ detection.
  • Substitute with thermally stable analogs (e.g., aryl-substituted phosphonium salts) if decomposition exceeds 5% (TGA data recommended) .

Q. How to design toxicity studies given limited acute toxicity data?

Prioritize the following assays:

  • Ames Test : Assess mutagenicity of potential decomposition products.
  • LD50 (Rodent) : Start with OECD Guideline 423 (acute oral toxicity).
  • Skin Irritation : Follow OECD 439 (Reconstructed Human Epidermis model). Reference safety protocols for structurally similar phosphonium salts (e.g., tetramethylphosphonium chloride) while noting data gaps .

Key Notes for Experimental Design

  • Contradiction Management : Replicate published protocols rigorously and document batch-specific variables (e.g., solvent lot, humidity).
  • Advanced Characterization : Combine X-ray crystallography with DFT calculations to map electronic effects of the pyridylmethyl group on reactivity .
  • Collaborative Validation : Cross-verify findings with independent labs to address reproducibility crises in phosphonium-based catalysis.

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